molecular formula C21H21Al B8450958 Tris(4-methylphenyl)alumane CAS No. 14338-21-7

Tris(4-methylphenyl)alumane

Cat. No. B8450958
M. Wt: 300.4 g/mol
InChI Key: WSITXTIRYQMZHM-UHFFFAOYSA-N
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Patent
US08952139B2

Procedure details

To a solution of 4-methylphenylmagnesium bromide (9 mL, 9 mmol, 1.0 M in THF) was added a solution of AlCl3 (6 mL, 3 mmol, 0.5 M in THF) at 0° C. The mixture was stirred at room temperature for 15 hours. The solution was removed from the solids by cannula and the solvent was evaporated under a strong stream of dry nitrogen gas. The residue was washed twice with n-hexane (10 mL each) and filtered in an enclosed system (Schlenk filtration) to avoid exposure of the moisture sensitive organometallic product to the atmosphere. The filtered solid was dried under reduced pressure affording the title product (0.81 g, 72%).
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[Al+3:10].[Cl-].[Cl-].[Cl-]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([Al:10]([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)[Mg]Br
Name
Quantity
6 mL
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was removed from the solids by cannula
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a strong stream of dry nitrogen gas
WASH
Type
WASH
Details
The residue was washed twice with n-hexane (10 mL each)
FILTRATION
Type
FILTRATION
Details
filtered in an enclosed system (Schlenk filtration)
CUSTOM
Type
CUSTOM
Details
The filtered solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)[Al](C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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